molecular formula C8H7F4NS B8535425 Aniline, p-((1,1,2,2-tetrafluoroethyl)thio)- CAS No. 713-63-3

Aniline, p-((1,1,2,2-tetrafluoroethyl)thio)-

Cat. No. B8535425
Key on ui cas rn: 713-63-3
M. Wt: 225.21 g/mol
InChI Key: ZAMCZVDZYLXPRW-UHFFFAOYSA-N
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Patent
US04340606

Procedure details

A mixture of 5 g of XI and 40 ml of 6 N hydrochloric acid was heated under reflux for 4 hours. The mixture was diluted with 200 ml of water and filtered. The filtrate was concentrated to dryness and the solid residue was triturated with ether and filtered to give 4-(1,1,2,2-tetrafluoroethylthio)aniline (XII) as a hydrochloride salt.
Name
XI
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([S:6][C:7]1[CH:16]=[CH:15][C:10]([NH:11]C(=O)C)=[CH:9][CH:8]=1)[CH:3]([F:5])[F:4].Cl>O>[F:17][C:2]([F:1])([S:6][C:7]1[CH:16]=[CH:15][C:10]([NH2:11])=[CH:9][CH:8]=1)[CH:3]([F:5])[F:4]

Inputs

Step One
Name
XI
Quantity
5 g
Type
reactant
Smiles
FC(C(F)F)(SC1=CC=C(NC(C)=O)C=C1)F
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the solid residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
FC(C(F)F)(SC1=CC=C(N)C=C1)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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